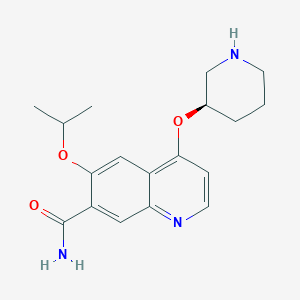![molecular formula C18H17NO4 B12863959 2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)
2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound featuring a biphenyl core with functional groups that include a hydroxyl group, a pyrrolidine ring, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the biphenyl core, followed by the introduction of the hydroxyl group and the carboxylic acid group. The pyrrolidine ring is then introduced through a series of reactions involving amide bond formation and cyclization.
Biphenyl Core Formation: The biphenyl core can be synthesized via a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through electrophilic aromatic substitution or via a directed ortho-metalation followed by oxidation.
Carboxylic Acid Group Introduction: The carboxylic acid group is typically introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Pyrrolidine Ring Formation: The pyrrolidine ring can be formed by reacting an appropriate amine with a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学研究应用
2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds, while the biphenyl core can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.
2-Hydroxy-2’-(methylcarbonyl)-[1,1’-biphenyl]-4-carboxylic acid: Contains a simpler carbonyl group instead of the pyrrolidine ring, which may affect its reactivity and binding properties.
Uniqueness
The presence of the pyrrolidine ring in 2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-4-carboxylic acid provides additional sites for interaction and reactivity, making it a more versatile compound for various applications compared to its simpler analogs.
属性
分子式 |
C18H17NO4 |
|---|---|
分子量 |
311.3 g/mol |
IUPAC 名称 |
3-hydroxy-4-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C18H17NO4/c20-16-9-11(18(22)23)5-6-14(16)13-3-1-2-4-15(13)17(21)12-7-8-19-10-12/h1-6,9,12,19-20H,7-8,10H2,(H,22,23) |
InChI 键 |
VKCOPZQOVAWECS-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


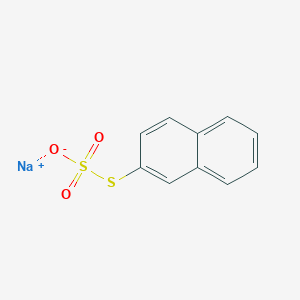
![2,2-Difluoro-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12863887.png)
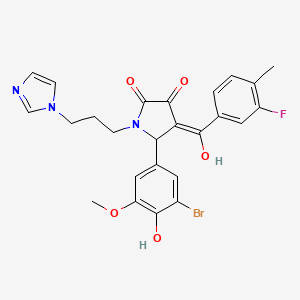
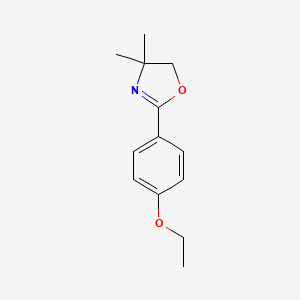
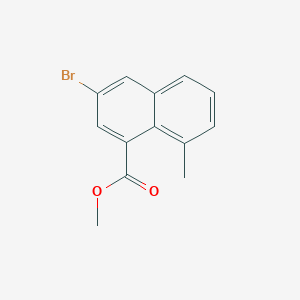
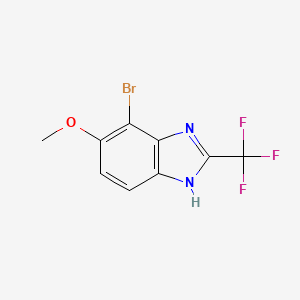
![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
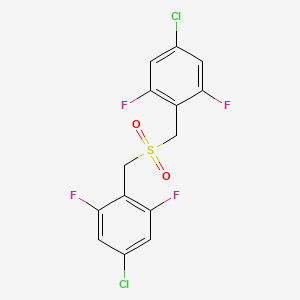

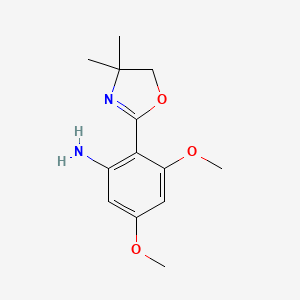


![2-(Bromomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12863973.png)
